molecular formula C6H5ClN2O2 B1487646 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine CAS No. 943026-40-2

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

Cat. No.: B1487646
CAS No.: 943026-40-2
M. Wt: 172.57 g/mol
InChI Key: PVPVPUGHBYWWMK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is intimately connected to the broader evolution of pyridazine chemistry, which traces its origins to the pioneering work of Emil Fischer in the late 19th century. Fischer's classic investigations on the Fischer indole synthesis led to the preparation of the first pyridazine via the condensation of phenylhydrazine and levulinic acid. This foundational work established the synthetic precedent for pyridazine heterocycles, though the specific development of fused dioxane-pyridazine systems would emerge much later as synthetic methodologies became more sophisticated.

The specific synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine was first documented in patent literature, where it was prepared as an intermediate in pharmaceutical research. The synthetic approach involved the treatment of 2-[(3,6-dichloro-4-pyridazinyl)oxy]ethanol with lithium hydride in 1,4-dioxane under controlled conditions, yielding the target compound in approximately 77% yield. This methodology demonstrates the application of nucleophilic substitution reactions in constructing complex fused heterocyclic systems, representing a significant advancement in synthetic organic chemistry.

The compound's discovery and subsequent characterization reflect the broader trend in pharmaceutical chemistry toward exploring increasingly complex heterocyclic scaffolds. The successful synthesis of this compound opened new avenues for investigating the biological properties of fused pyridazine systems and established methodologies that could be applied to related structural analogs. The work also contributed to the understanding of how structural modifications to pyridazine cores could be achieved through careful selection of reaction conditions and protecting group strategies.

Nomenclature and Structural Evolution

The systematic nomenclature of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine reflects the complex structural relationships inherent in this fused heterocyclic system. According to International Union of Pure and Applied Chemistry guidelines, the compound name indicates the presence of a chlorine substituent at position 3 of a dihydrodioxane ring fused to a pyridazine core at the 2,3-positions. This naming convention provides clear structural information about the molecular architecture and facilitates communication among researchers working with related compounds.

The structural evolution of this compound can be understood through examination of its key molecular descriptors and comparative analysis with related heterocycles. The molecular formula C₆H₅ClN₂O₂ indicates a compact structure with a molecular weight of 172.57 grams per mole. The compound's three-dimensional structure features a planar pyridazine ring fused to a non-planar six-membered dioxane ring, creating a bicyclic system with distinct conformational preferences and electronic properties.

Property Value Reference
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Chemical Abstracts Service Number 943026-40-2
International Chemical Identifier InChI=1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
Simplified Molecular Input Line Entry System C1COC2=NN=C(C=C2O1)Cl

The compound's structural relationships to other heterocyclic systems provide insight into its chemical behavior and synthetic accessibility. The pyridazine core shares structural similarity with other diazine systems such as pyrimidine and pyrazine, but the 1,2-arrangement of nitrogen atoms in pyridazine confers unique electronic properties. The fusion with the dioxane ring introduces additional conformational constraints and modifies the overall electronic distribution of the molecule, contributing to its distinctive reactivity profile and potential biological activities.

Relevance in Organic and Medicinal Chemistry

The relevance of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in contemporary organic and medicinal chemistry stems from its unique combination of structural features that address several important challenges in drug discovery and synthetic methodology development. The compound exemplifies the trend toward exploring complex heterocyclic scaffolds that can provide novel pharmacophoric elements while maintaining favorable physicochemical properties for pharmaceutical applications. The presence of the chlorine substituent offers opportunities for further chemical modification through nucleophilic substitution reactions, making it a versatile intermediate for medicinal chemistry programs.

In the context of pyridazine pharmacology, compounds containing this heterocyclic core have demonstrated diverse biological activities, including applications as calcium antagonists, antimicrobial agents, and potential anticancer therapeutics. The specific structural features of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, particularly the fused dioxane ring system, may confer unique binding properties and metabolic stability characteristics that distinguish it from simpler pyridazine derivatives. The compound's molecular architecture provides multiple sites for hydrogen bonding interactions and π-π stacking interactions that are crucial for effective drug-target engagement.

Recent research has highlighted the importance of pyridazine derivatives in addressing contemporary pharmaceutical challenges, including the development of compounds with reduced cytochrome P450 inhibitory effects and lower interaction potential with cardiac human ether-a-go-go-related gene potassium channels. These properties make pyridazine-containing compounds attractive candidates for drug development programs seeking to minimize off-target effects and improve therapeutic indices. The structural complexity of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine positions it as a potentially valuable scaffold for exploring these advantageous properties while providing additional structural diversity through the fused dioxane system.

The compound's synthetic accessibility through established methodologies also contributes to its relevance in medicinal chemistry applications. The documented synthetic route involving lithium hydride-mediated cyclization provides a reliable method for preparing this compound and related analogs. This synthetic precedent enables medicinal chemists to explore structure-activity relationships within this chemical space and develop optimized derivatives with enhanced biological properties. The availability of multiple synthetic handles, including the reactive chlorine substituent and the potential for further functionalization of the dioxane ring, makes this compound an attractive starting point for medicinal chemistry optimization campaigns.

Properties

IUPAC Name

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPVPUGHBYWWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NN=C(C=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717194
Record name 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943026-40-2
Record name 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine (CAS No. 943026-40-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H5_5ClN2_2O2_2
  • Molecular Weight : 172.57 g/mol
  • InChI Key : PVPVPUGHBYWWMK-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer properties and potential neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes the findings from key studies:

StudyCell LineIC50_{50} (µM)Mechanism of Action
T-47D20.1CDK2 inhibition
MDA-MB-23143.8Apoptosis induction
SKOV-3Not specifiedCell cycle arrest

In vitro assays demonstrated that the compound alters cell cycle progression and promotes apoptosis in breast cancer cells (T-47D and MDA-MB-231). The mechanism involves the inhibition of Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Case Studies

  • Study on Anticancer Activity : A study synthesized a series of pyridazine derivatives, including this compound. The derivatives were tested against various cancer cell lines (T-47D, MDA-MB-231, SKOV-3) using the SRB assay. The results indicated significant cytotoxicity with IC50_{50} values ranging from 20.1 to 43.8 µM for the most potent compounds .
  • Mechanistic Insights : Flow cytometric analysis revealed that the compound induces G0/G1 phase arrest in treated cells, suggesting a mechanism that involves disrupting normal cell cycle progression . This finding aligns with the observed apoptosis induction and supports further exploration of its therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine exhibits potential as a pharmacophore in drug design. It has been studied for its anti-inflammatory and anticancer properties. The compound's mechanism of action involves interaction with specific enzymes such as cyclooxygenase and various kinases, leading to the inhibition of inflammatory pathways and cell proliferation.

Case Study: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed significant inhibition of cell growth in several types of cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Materials Science

Organic Semiconductors
The unique electronic properties of this compound make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport can enhance the performance of electronic devices.

Research Findings
A study demonstrated that incorporating this compound into polymer matrices improved the charge mobility and luminescence efficiency of organic LEDs. This application highlights its relevance in the development of advanced materials for electronics .

Biological Studies

Biochemical Probes
This compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. Its structural features allow it to selectively bind to target enzymes, providing insights into their functions and regulatory mechanisms.

Application Example
In enzymatic assays designed to investigate the role of specific kinases in cellular signaling pathways, this compound was used to inhibit kinase activity. The results indicated altered signaling cascades that could be further explored for therapeutic interventions .

Industrial Applications

Synthesis Intermediates
In the pharmaceutical and agrochemical industries, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its versatility allows for modifications that can lead to various derivatives with tailored properties.

Production Methods
The industrial production of this compound typically involves optimization techniques to enhance yield and purity. Continuous flow reactors and advanced purification methods are employed to ensure efficient synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine with its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Application
This compound C₇H₆ClNO₂ 187.58 Chloro, fused dioxane Therapeutic agent (potential)
3-Chloro-6-hydrazinopyridazine C₄H₅ClN₄ 144.56 Chloro, hydrazine Synthesis intermediate
[1,4]Dioxino[2,3-f]-benzoxadiazole 1-oxide C₈H₆N₂O₄ 194.14 Benzoxadiazole, fused dioxane Unknown

Key Differences and Implications

Core Heterocycle Variations
  • Pyridazine vs. Benzoxadiazole: The target compound’s pyridazine core differs from the benzoxadiazole in [1,4]Dioxino[2,3-f]-benzoxadiazole 1-oxide .
  • Fused Dioxane Ring: The 1,4-dioxane moiety in the target compound improves solubility compared to non-fused pyridazines like 3-Chloro-6-hydrazinopyridazine, which lacks this feature .
Functional Group Reactivity
  • Chlorine Substituent: The chloro group in the target compound and 3-Chloro-6-hydrazinopyridazine facilitates nucleophilic substitution reactions. However, the fused dioxane in the former may sterically hinder such reactions compared to the latter’s hydrazine group, which is highly reactive and versatile in synthesizing triazolo-pyridazines .
  • Hydrazine vs. Dioxane: 3-Chloro-6-hydrazinopyridazine’s hydrazine group enables rapid derivatization (e.g., forming triazolo derivatives), while the dioxane ring in the target compound prioritizes stability and solubility for biological applications .

Preparation Methods

Procedure:

  • The pyridazinone precursor is reacted with phosphorus oxychloride at elevated temperatures (75-90°C) for 4-5 hours.
  • The reaction converts the hydroxyl group into a chloro substituent, yielding the desired chlorinated pyridazine derivative.
  • The mixture is then quenched with cold water, filtered, and purified.

Data:

Reactant Conditions Yield Reference
6-(2-Hydroxyphenyl)-3(2H)-pyridazinone POCl₃, 75-90°C, 4-5 hrs 99%

Notes:

  • The process is efficient, with high yields (>99%), and produces pure compounds suitable for further derivatization.
  • The reaction's success hinges on controlling temperature and reaction time to prevent over-chlorination or side reactions.

Cyclization of Chlorinated Intermediates

Another method involves cyclizing chlorinated intermediates such as 3-oxo-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine derivatives. The synthesis typically proceeds via:

  • Refluxing the precursor with phosphorus oxychloride to induce cyclization.
  • Post-reaction workup includes neutralization with sodium bicarbonate and extraction with dichloromethane.
  • Purification yields the target compound with high purity.

Data:

Starting Material Reagents & Conditions Yield Reference
3-Oxo-6,7-dihydro-5H-benzocyclohepta[1,2-c]pyridazine POCI₃, reflux, 2-4.75 hrs 99%

Notes:

  • The process involves initial oxidation, followed by chlorination.
  • The reaction is reproducible and scalable for larger batch synthesis.

Alternative Synthetic Routes via Ring-Closure

Research indicates that ring-fused pyridazine systems can be synthesized via nucleophilic substitution and cyclization reactions starting from tetrafluoropyridazine derivatives. For instance, the reaction of tetrafluoropyridazine with nucleophiles like amines or thiols can lead to fused heterocyclic systems, which upon chlorination give the target compound.

Process:

  • Nucleophilic attack on tetrafluoropyridazine at specific positions.
  • Cyclization to form the fused ring system.
  • Chlorination using reagents such as POCl₃ or thionyl chloride.

Data:

Starting Material Reagents & Conditions Yield Reference
Tetrafluoropyridazine Nucleophile + chlorinating agent Variable

Synthesis via Multi-step Functionalization

In some cases, the synthesis involves multi-step functionalization starting from simpler pyridazine derivatives:

  • Initial formation of the pyridazine core via condensation reactions.
  • Introduction of the dihydro-dioxino moiety through cyclization with suitable diol derivatives.
  • Final chlorination step using POCl₃ or phosphorus pentachloride.

Data:

Step Reagents & Conditions Yield Reference
Pyridazine core formation Condensation reactions Moderate
Cyclization with diol derivatives Reflux, heat Variable
Chlorination POCl₃, 75-90°C High

Summary Table of Preparation Methods

Method Key Reagents Main Reaction Step Typical Yield Advantages References
Direct Chlorination of Pyridazinone POCl₃ Chlorination of hydroxyl group 99% High yield, straightforward
Cyclization of Oxo-derivatives POCl₃ Cyclization to form fused ring 99% Efficient for ring closure
Ring-Fused Pyridazine Synthesis Nucleophiles + chlorinating agents Nucleophilic substitution + cyclization Variable Versatile, allows functionalization
Multi-step Functionalization Condensation + cyclization + chlorination Sequential transformations Moderate to high Modular approach

Research Findings and Notes

  • The use of phosphorus oxychloride remains the most common chlorinating reagent, providing high yields and selectivity.
  • Reaction conditions such as temperature, solvent, and reaction time critically influence the purity and yield.
  • Physical aids like ultrasound or hot water baths can enhance solubility and reaction rates, especially during the chlorination step.
  • The synthetic routes are scalable and adaptable for producing derivatives with different substituents on the pyridazine ring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine, and what intermediates are critical in its synthesis?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyridazine precursors. For example, ethyl 5-amino-pyrrolo[2,3-c]pyridazine carboxylate derivatives can serve as intermediates, formed via condensation reactions between chlorinated pyridazinones and α,β-unsaturated carbonyl compounds under basic conditions . Key steps include the use of Pd/C catalysts for dehydrogenation (as seen in analogous tetrahydroisoquinoline syntheses) and regioselective halogenation to introduce the chloro substituent .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Reactant of Route 2
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

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